molecular formula C10H9ClF3NO B13224157 2,2,2-trifluoro-N-(3-methoxyphenyl)ethanecarbonimidoylchloride

2,2,2-trifluoro-N-(3-methoxyphenyl)ethanecarbonimidoylchloride

Cat. No.: B13224157
M. Wt: 251.63 g/mol
InChI Key: PHIAODMDLFBDDU-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(3-methoxyphenyl)ethanecarbonimidoylchloride is an organic compound with the molecular formula C10H9ClF3NO. It is characterized by the presence of trifluoromethyl, methoxyphenyl, and carbonimidoyl chloride functional groups. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(3-methoxyphenyl)ethanecarbonimidoylchloride typically involves the reaction of 3-methoxyaniline with trifluoroacetic anhydride to form an intermediate, which is then treated with phosgene to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the reactive intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(3-methoxyphenyl)ethanecarbonimidoylchloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The carbonimidoyl chloride group is highly reactive towards nucleophiles, leading to the formation of substituted products.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding amide and hydrochloric acid.

    Oxidation and Reduction: The trifluoromethyl group can participate in oxidation-reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran, and acetonitrile are often used.

    Catalysts: Lewis acids like aluminum chloride can be used to facilitate certain reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted urea derivative.

Scientific Research Applications

2,2,2-Trifluoro-N-(3-methoxyphenyl)ethanecarbonimidoylchloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used to modify biomolecules for studying protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(3-methoxyphenyl)ethanecarbonimidoylchloride involves its reactivity towards nucleophiles and electrophiles. The trifluoromethyl group enhances the electrophilicity of the carbonimidoyl chloride, making it more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-N-(3-fluoro-4-methoxyphenyl)acetamide
  • 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide

Uniqueness

2,2,2-Trifluoro-N-(3-methoxyphenyl)ethanecarbonimidoylchloride is unique due to the presence of both trifluoromethyl and carbonimidoyl chloride groups, which confer distinct reactivity and properties compared to similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C10H9ClF3NO

Molecular Weight

251.63 g/mol

IUPAC Name

3,3,3-trifluoro-N-(3-methoxyphenyl)propanimidoyl chloride

InChI

InChI=1S/C10H9ClF3NO/c1-16-8-4-2-3-7(5-8)15-9(11)6-10(12,13)14/h2-5H,6H2,1H3

InChI Key

PHIAODMDLFBDDU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N=C(CC(F)(F)F)Cl

Origin of Product

United States

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